molecular formula C6H4F3NO2 B1403170 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 947144-32-3

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1403170
M. Wt: 179.1 g/mol
InChI Key: HMNGHOZGHIWTLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of TFMOP. Notably, research from 2017 to 2021 has explored various strategies and approaches to synthesize 1H-pyrazolo[3,4-b]pyridine derivatives , which include TFMOP as a key intermediate . These methods are systematized based on the assembly of the pyrazolopyridine system. Advantages and drawbacks of each approach are considered.


Physical And Chemical Properties Analysis

  • Melting Point : TFMOP typically melts around 270–271°C .

Scientific Research Applications

1. Catalysis and Organic Synthesis

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one has been utilized in various chemical reactions as a precursor or intermediate. For instance, Dai et al. (2012) detailed its use in a catalytic reaction to create CF3-containing derivatives with potential in pharmaceutical and agricultural applications (Dai et al., 2012). Similarly, Azarifar and Golbaghi (2015) reported its application in one-pot synthesis of pyranopyridine derivatives, highlighting its significance in streamlining complex chemical syntheses (Azarifar & Golbaghi, 2015).

2. Material Science and Polymer Chemistry

In the field of material science, Wang et al. (2008) explored its role in the synthesis of novel pyridine-bridged poly(ether-imide)s. These materials exhibit excellent thermal properties and mechanical strength, making them useful in various industrial applications (Wang et al., 2008).

3. Pharmaceutical and Medicinal Chemistry

The compound's derivatives have been studied for their potential in medicinal chemistry. For example, the work by Ryzhkova et al. (2023) involved synthesizing derivatives with possible biological and medicinal properties, highlighting its versatility in drug design (Ryzhkova et al., 2023).

4. Analytical and Spectroscopic Studies

Investigations into the structural and spectroscopic properties of 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one have been conducted, as seen in the work by Evecen et al. (2017), who examined its antimicrobial activities and interaction with DNA (Evecen et al., 2017).

properties

IUPAC Name

4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNGHOZGHIWTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737291
Record name 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

947144-32-3
Record name 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridine-2,4-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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